N-methyl-4-((4-methylthiazol-2-yl)methoxy)benzamide
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Overview
Description
N-methyl-4-((4-methylthiazol-2-yl)methoxy)benzamide is a compound that has garnered significant interest in recent years due to its diverse biological activities and potential applications in various fields. This compound features a thiazole ring, which is known for its presence in many biologically active molecules, contributing to its wide range of activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-4-((4-methylthiazol-2-yl)methoxy)benzamide typically involves the reaction of 4-methylthiazole with appropriate benzoyl chloride derivatives under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the amide bond. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in good yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-methyl-4-((4-methylthiazol-2-yl)methoxy)benzamide undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring or the benzamide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can lead to various substituted derivatives of the original compound .
Scientific Research Applications
N-methyl-4-((4-methylthiazol-2-yl)methoxy)benzamide has a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-methyl-4-((4-methylthiazol-2-yl)methoxy)benzamide involves its interaction with various molecular targets and pathways. The thiazole ring plays a crucial role in its biological activities by interacting with enzymes and receptors in the body. The compound can inhibit the activity of specific enzymes, leading to antimicrobial and antifungal effects. Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and protect cells from oxidative damage.
Comparison with Similar Compounds
Similar Compounds
N-(5-acetyl-4-methylthiazol-2-yl)arylamide: Exhibits similar biological activities but with different substituents on the thiazole ring.
2-alkyl/arylamino-5-((6-(4-bromo phenyl)imidazo[2,1-b]thiazol-3-yl)methyl)-1,3,4-thiadiazoles: Known for their antimicrobial activities.
Uniqueness
N-methyl-4-((4-methylthiazol-2-yl)methoxy)benzamide stands out due to its unique combination of a thiazole ring and a benzamide moiety, which contributes to its diverse biological activities and potential applications. Its specific structure allows for targeted interactions with various molecular targets, making it a valuable compound in scientific research and industrial applications.
Properties
IUPAC Name |
N-methyl-4-[(4-methyl-1,3-thiazol-2-yl)methoxy]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2S/c1-9-8-18-12(15-9)7-17-11-5-3-10(4-6-11)13(16)14-2/h3-6,8H,7H2,1-2H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQDFCZDLJGBIEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)COC2=CC=C(C=C2)C(=O)NC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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